molecular formula C10H22N2O2 B6619270 tert-butyl N-[(4R)-4-aminopentyl]carbamate CAS No. 2227716-55-2

tert-butyl N-[(4R)-4-aminopentyl]carbamate

Cat. No.: B6619270
CAS No.: 2227716-55-2
M. Wt: 202.29 g/mol
InChI Key: ZKHKPODEOGTTJH-MRVPVSSYSA-N
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Description

tert-Butyl N-[(4R)-4-aminopentyl]carbamate is a chiral carbamate-protected amine with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.30 g/mol (). Its structure features a tert-butyloxycarbonyl (Boc) group attached to a pentyl chain with a stereogenic center at the 4R position. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing chiral amine functionalities into drug candidates. The Boc group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., HCl or TFA) ().

Properties

IUPAC Name

tert-butyl N-[(4R)-4-aminopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKPODEOGTTJH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-4-aminopentyl]carbamate typically involves the reaction of tert-butyl chloroformate with (4R)-4-aminopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(4R)-4-aminopentyl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and the preparation of complex organic molecules .

Biology: In biological research, this compound is used to modify proteins and peptides, allowing for the study of protein function and interactions. It is also used in the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups during the synthetic process .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. It is also used in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-4-aminopentyl]carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Chirality : Compared to the linear butyl analog (), the pentyl chain in the target compound provides greater conformational flexibility, which may influence binding affinity in chiral environments (e.g., enzyme active sites) .
  • Substituent Effects :
    • The pyridinyl group () introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets like ATP-binding pockets .
    • Fluorine in piperidine derivatives () increases electronegativity and metabolic stability, making such analogs suitable for blood-brain barrier penetration .
    • Cyclobutyl and tetrahydrofuran rings () impose steric constraints, improving selectivity in peptide-based therapeutics .

Challenges and Limitations

  • Stereochemical Complexity : The 4R configuration necessitates specialized synthetic routes, increasing production costs compared to achiral analogs .
  • Data Gaps: Limited evidence on biological activity (e.g., IC₅₀ values) for the target compound restricts direct pharmacological comparisons .

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